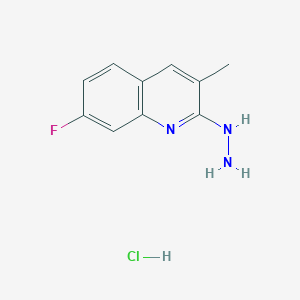
3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-3,4-dihydroquinolin-2(1H)-one and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in an organic solvent like ethanol or methanol, with the addition of a suitable acid catalyst.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce 3,4-dihydroquinoline derivatives with varying degrees of saturation.
科学研究应用
3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Aminoquinoline: A simpler quinoline derivative with similar biological activities.
7-Methoxyquinoline: Another quinoline derivative with a methoxy group at the 7-position.
3,4-Dihydroquinoline: A reduced form of quinoline with similar structural features.
Uniqueness
3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to the combination of its amino and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
3-amino-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-7-3-2-6-4-8(11)10(13)12-9(6)5-7;/h2-3,5,8H,4,11H2,1H3,(H,12,13);1H |
InChI 键 |
XFVOPTAFRDQJNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC(C(=O)N2)N)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


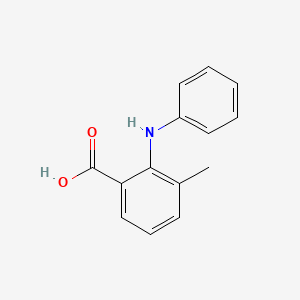
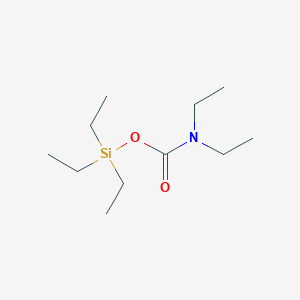

![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)

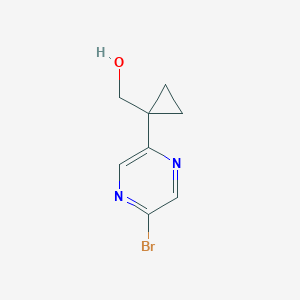




![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
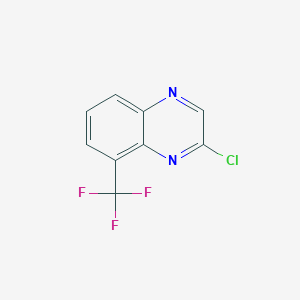
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
